Rp-8-CPT-cAMPS

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

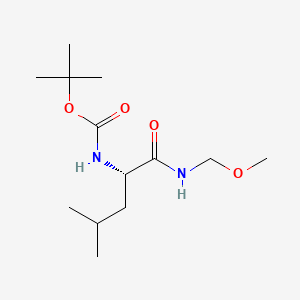

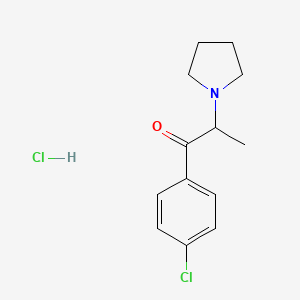

Rp-8-CPT-cAMPS is a lipophilic analog of a competitive inhibitor of protein kinase A (PKA) . It is a potent and competitive antagonist of cAMP-induced activation of cAMP-dependent PKA I and II . It preferentially selects site A of RI over site A of RII and site B of RII over site B of RI .

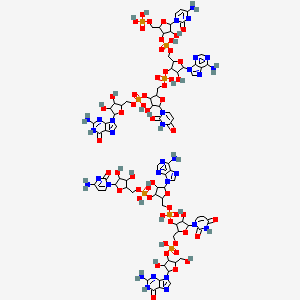

Molecular Structure Analysis

The molecular formula of this compound is C16H14ClN5O5PS2 . Its molecular weight is 509.86 .Physical And Chemical Properties Analysis

This compound appears as a white powder . It has an absorption excitation at 282 - 284 nm . It is highly lipophilic and membrane-permeant while still soluble in aqueous solvents .Scientific Research Applications

Role in Immunoassays for Cyclic Nucleotides : Rp-8-CPT-cAMPS, along with other cyclic nucleotide analogs, demonstrates significant cross-reactivity in immunoassays for cAMP and cGMP, impacting the measurement of intracellular cyclic nucleotide concentrations (Werner et al., 2011).

Inhibition of cAMP-dependent Protein Kinase : this compound and other (Rp)-cAMPS analogs are used to antagonize cAMP activation of protein kinase in various cellular processes, including gene expression and apoptosis (Gjertsen et al., 1995).

Modulation of Dopamine Receptor-Coupled Adenylyl Cyclase : Research indicates that treatment with cAMP antagonists like Rp-cAMPS (which includes this compound) does not affect D1 dopamine receptor desensitization, indicating its potential specificity in biochemical pathways (Black, Smyk-Randall, & Sibley, 1994).

Thromboxane Receptor Antagonistic Properties : this compound has been shown to exhibit competitive thromboxane receptor antagonistic properties, impacting platelet aggregation and endothelial cell functions (Sand et al., 2010).

Role in Modulating Cocaine-Induced Locomotor Activity : this compound was used in a study on the modulation of cocaine-induced locomotor activity, suggesting a role of cyclic AMP systems in drug sensitization processes (Miserendino & Nestler, 1995).

Influence on Myogenic Tone in Small Arteries : this compound constricts small arteries, indicating its potential role in regulating vascular tone and blood pressure (Schubert et al., 1999).

Impact on Cardiomyocyte Contraction : this compound was explored for its effects on contraction of guinea-pig cardiomyocytes, demonstrating its influence on heart muscle cell function (Money-Kyrle et al., 1998).

Role in Learning and Memory : this compound affects long-term habituation in the crab Chasmagnathus, providing insights into the mechanisms of memory and learning (Romano et al., 1996).

Mechanism of Action

Biochemical Pathways

The action of Rp-8-CPT-cAMPS affects the cAMP-dependent protein kinase pathway . By inhibiting the activation of cAMP-dependent protein kinases, this compound can modulate the phosphorylation state of various proteins, affecting multiple downstream cellular processes . For instance, it has been shown to regulate the RhoA-Rho kinase-myosin light chain phosphatase signaling pathway, which is involved in platelet shape change .

Result of Action

The molecular and cellular effects of this compound action are primarily related to its inhibitory effect on cAMP-dependent protein kinases. By preventing the activation of these kinases, this compound can modulate various cellular processes, including those involved in metabolism, transcription, cell cycle progression, and cell differentiation . For example, it has been shown to regulate platelet shape change by targeting the RhoA-Rho kinase-myosin light chain phosphatase signaling pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been noted that the compound and its solutions should be protected from bright light and stored in the freezer for longer storage periods . Additionally, the compound’s action can be influenced by the type of biosystem, its membrane properties, and kinase content .

Safety and Hazards

properties

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXMSJRRXLCVMW-JVSRKQJHSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO5PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635549 |

Source

|

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129735-01-9 |

Source

|

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3β,5β,12β)-3-[[[4-[R-(R)]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran](/img/structure/B570297.png)